molecular formula C17H16N2O B1338712 1-((Diphenylmethylene)amino)pyrrolidin-2-one CAS No. 79289-48-8

1-((Diphenylmethylene)amino)pyrrolidin-2-one

Cat. No. B1338712
CAS RN: 79289-48-8
M. Wt: 264.32 g/mol
InChI Key: FUTKYPVWTIJNDA-UHFFFAOYSA-N
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Description

“1-((Diphenylmethylene)amino)pyrrolidin-2-one” is a chemical compound with the IUPAC name 1-[(diphenylmethylene)amino]-2-pyrrolidinone . It has a molecular weight of 264.33 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “1-((Diphenylmethylene)amino)pyrrolidin-2-one” contains a total of 38 bonds; 22 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 hydrazone .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 264.33 .

Scientific Research Applications

Pyrrolidine and Its Derivatives

Pyrrolidine derivatives, including 1-((Diphenylmethylene)amino)pyrrolidin-2-one, are essential in the synthesis of biologically active molecules, serving as intermediates, solvents, and ligands due to their unique chemical properties. They are synthesized through various reactions, including condensation of amines with carbonyl-containing compounds, demonstrating the versatility and importance of pyrrolidine systems in organic chemistry (Anderson & Liu, 2000).

Synthesis and Application in Catalysis

The synthesis of dipeptide analogues containing 4-ethoxy-3-pyrrolin-2-ones highlights the utility of pyrrolidine derivatives in mimicking biological molecules, suggesting their potential in designing peptide mimetics with high enantiopurity and specific biological activities (Hosseini et al., 2006). Furthermore, pyrrolidine-derived atropisomeric amino alcohols have been synthesized and applied as chiral ligands in catalytic reactions, demonstrating the critical role of these derivatives in asymmetric synthesis, which is fundamental for the development of drugs and other chiral substances (Faigl et al., 2014).

Material Science and Polymer Research

In material science, the electrical conducting properties of polypyrroles, derived from pyrrolidine and its derivatives, underline their significance in creating stable, flexible films used in various applications, including sensors and actuators. This aspect of pyrrolidine derivatives highlights the intersection between organic chemistry and advanced material science, pointing to the broad applicability of these compounds beyond traditional chemical synthesis (Anderson & Liu, 2000).

properties

IUPAC Name

1-(benzhydrylideneamino)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-16-12-7-13-19(16)18-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTKYPVWTIJNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515291
Record name 1-[(Diphenylmethylidene)amino]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Diphenylmethylene)amino)pyrrolidin-2-one

CAS RN

79289-48-8
Record name 1-[(Diphenylmethylidene)amino]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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